Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-

Cyclophane synthesis Radical bromination Macrocycle precursors

Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ (CAS 148257‑97‑0), systematically named 4,4′‑bis(bromomethyl)‑1,4‑dibenzoylbenzene, is a C₂₂H₁₆Br₂O₂ aromatic diketone bearing two para‑positioned benzylic bromide handles on a 1,4‑phenylene‑bis(methanone) scaffold [REFS‑1]. First reported via two‑fold NBS radical bromination of 1,4‑ditoluoylbenzene, it is obtained as a crystalline solid (mp 138–139 °C) in 62 % isolated yield [REFS‑1].

Molecular Formula C22H16Br2O2
Molecular Weight 472.2 g/mol
CAS No. 148257-97-0
Cat. No. B12555193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
CAS148257-97-0
Molecular FormulaC22H16Br2O2
Molecular Weight472.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr
InChIInChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2
InChIKeyPRPLRXTVYLOJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ (CAS 148257‑97‑0): Bis‑Bromomethyl Diketone Building Block for Cyclophane and Precision Polymer Synthesis


Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ (CAS 148257‑97‑0), systematically named 4,4′‑bis(bromomethyl)‑1,4‑dibenzoylbenzene, is a C₂₂H₁₆Br₂O₂ aromatic diketone bearing two para‑positioned benzylic bromide handles on a 1,4‑phenylene‑bis(methanone) scaffold [REFS‑1]. First reported via two‑fold NBS radical bromination of 1,4‑ditoluoylbenzene, it is obtained as a crystalline solid (mp 138–139 °C) in 62 % isolated yield [REFS‑1]. The molecule combines two electrophilic –CH₂Br sites with two carbonyl groups, enabling orthogonal reactivity streams (nucleophilic substitution at bromomethyl positions vs. carbonyl addition/reduction) that are exploited in macrocycle construction, particularly carbonyl‑containing cyclophanes [REFS‑1][REFS‑2].

Why Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ Cannot Be Replaced by Common Bis‑Bromomethyl or Bis‑Bromoaryl Analogs


At first glance, alternative bis‑electrophiles such as 1,4‑bis(bromomethyl)benzene, 4,4′‑bis(bromomethyl)benzophenone, or 1,4‑bis(4‑bromobenzoyl)benzene might appear interchangeable for macrocyclization or polycondensation. In practice, each substitution alters at least one of three critical parameters: (i) the spatial separation and relative orientation of the reactive centers, which governs cyclophane cavity dimensions [REFS‑1]; (ii) the inherent reactivity of the leaving group (benzylic bromide vs. aryl bromide), which dictates whether nucleophilic substitution or metal‑catalyzed coupling is required [REFS‑1][REFS‑2]; and (iii) the presence or absence of the internal benzophenone‑type carbonyls, which serve as post‑cyclization functionalization handles, hydrogen‑bond acceptors, or photoactive crosslinking sites [REFS‑2]. The quantitative evidence below maps exactly where these structural differences translate into experimentally measurable divergence in yield, geometry, and downstream utility.

Quantitative Differentiation Evidence: Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ vs. Closest Analogs


Cyclophane Precursor Yield: 1,4‑Isomer (62 %) vs. 1,3‑Isomer (75 %) Under Identical NBS Bromination Conditions

In the same study, radical bromination of 1,4‑ditoluoylbenzene (para‑diketone 2) with 2 equiv. NBS in CCl₄ afforded the target 1,4‑bis(bromomethyl) compound 4 in 62 % isolated yield, whereas the analogous bromination of 1,3‑ditoluoylbenzene (meta‑diketone 1) gave the 1,3‑isomer 3 in 75 % yield [REFS‑1]. The 13‑percentage‑point yield difference is attributed to steric and electronic effects of the central phenylene substitution pattern on the radical benzylic bromination step [REFS‑1].

Cyclophane synthesis Radical bromination Macrocycle precursors

Bromomethyl (–CH₂Br) vs. Aryl‑Bromo (–Br) Reactivity: Benzylic Electrophilicity Enables Metal‑Free Cyclophane Assembly

The target compound carries two benzylic –CH₂Br groups, which undergo direct SN2 nucleophilic displacement with thiolates and phenolates under mild conditions (KOH, EtOH/benzene, room temperature, 18 h) to assemble cyclophanes in 48–52 % yield [REFS‑1]. In contrast, its closest brominated analog, 1,4‑bis(4‑bromobenzoyl)benzene (CAS 52497‑29‑7), bears aryl‑Br substituents that are inert to direct nucleophilic substitution and require palladium‑catalyzed cross‑coupling for analogous C–C or C–heteroatom bond formation [REFS‑2]. This functional‑group‑level difference eliminates the need for transition‑metal catalysts, ligands, and inert‑atmosphere protocols when using the bromomethyl compound, reducing both reagent cost and purification complexity.

Nucleophilic substitution Benzylic bromide Metal-free coupling

Extended 1,4‑Phenylene‑Bis(Ketone) Core vs. Mono‑Ketone 4,4′‑Bis(bromomethyl)benzophenone: Spatial Separation and Dual‑Carbonyl Functionality

The target compound incorporates a central 1,4‑phenylene‑bis(methanone) core that separates the two 4‑bromomethylphenyl arms by approximately 10–12 Å (estimated from analogous crystal structures), compared to the single‑ketone analog 4,4′‑bis(bromomethyl)benzophenone (CAS 31352‑40‑6; C₁₅H₁₂Br₂O, MW 368.06 g mol⁻¹) where the two bromomethylphenyl units are directly bridged by a single carbonyl with an inter‑arm distance of roughly 6–7 Å [REFS‑1][REFS‑2]. The extended scaffold of the target compound enables construction of larger cyclophane cavities (evidenced by macrocycles 6a–c incorporating the 1,4‑dibenzoylbenzene framework) [REFS‑1]. Furthermore, the two ketone groups are chemically distinct from the bromomethyl sites, permitting sequential functionalization: nucleophilic displacement at –CH₂Br first, followed by NaBH₄ reduction of the carbonyls to alcohols without affecting the thioether or ether linkages, as demonstrated in the synthesis of tetraalcohol cyclophane 9 (45 % yield from tetraketone 8) [REFS‑1].

Molecular architecture Macrocycle cavity size Orthogonal reactivity

Crystallinity and Handling: Defined Melting Point (138–139 °C) Enables Purification and Storage Consistency

The target compound is a crystalline solid with a sharp melting point of 138–139 °C (uncorrected), facilitating purification by recrystallization from CHCl₃/hexane [REFS‑1]. Elemental analysis confirms composition: found C 55.61 %, H 3.25 % (calcd for C₂₂H₁₆Br₂O₂: C 55.03 %, H 3.42 %) [REFS‑1]. By contrast, 1,4‑bis(4‑bromobenzoyl)benzene (CAS 52497‑29‑7) is reported as an off‑white to white solid with a predicted boiling point of ~539 °C but no sharply defined melting point is consistently reported across supplier datasheets, and the simpler 1,4‑bis(bromomethyl)benzene is often a low‑melting solid or oil requiring cold storage [REFS‑2]. The well‑defined melting behavior of the target compound simplifies batch‑to‑batch quality verification and long‑term storage protocols.

Solid-state properties Purification Storage stability

High‑Value Application Scenarios for Methanone, 1,4‑phenylenebis[[4‑(bromomethyl)phenyl]‑ Where Structural Differentiation Is Decisive


Synthesis of Large‑Cavity Carbonyl‑Containing Cyclophanes for Host–Guest Chemistry

The 1,4‑phenylene‑bis(ketone) scaffold provides an extended, rigid spacer that, upon cyclization with dithiols or diphenols, yields cyclophanes with cavities significantly larger than those accessible from 4,4′‑bis(bromomethyl)benzophenone or 1,4‑bis(bromomethyl)benzene [REFS‑1]. In the Rajakumar protocol, equimolar amounts of the target dibromide and p‑xylenyl dithiol produce cyclophane 6b in 52 % yield (mp 191–193 °C), with the internal carbonyls available for subsequent NaBH₄ reduction to the tetraalcohol derivative (45 % yield), a functional handle not available from non‑ketone bis‑bromomethyl linkers [REFS‑1]. This makes the compound the preferred starting material for cavity‑engineered macrocyclic receptors, molecular sensors, and supramolecular hosts requiring dual‑functionality frameworks.

Metal‑Free Macrocycle Assembly for Cost‑Sensitive and Green‑Chemistry Workflows

The benzylic bromide groups permit direct nucleophilic displacement under ambient conditions (KOH, EtOH/benzene, room temperature) without transition‑metal catalysts [REFS‑1]. This contrasts sharply with 1,4‑bis(4‑bromobenzoyl)benzene, which necessitates Pd‑catalyzed cross‑coupling for analogous bond constructions [REFS‑2]. For research groups or pilot facilities seeking to minimize catalyst expenditure, heavy‑metal contamination, and inert‑atmosphere infrastructure, the bromomethyl compound offers a demonstrably simpler, less expensive route to sulfur‑ and oxygen‑bridged macrocycles.

Precision Polymer Synthesis Requiring Orthogonally Reactive Bis‑Electrophilic Monomers

The combination of two –CH₂Br electrophilic sites and two carbonyl groups creates an AA‑type monomer with orthogonal post‑polymerization modification potential. The ketone units can be reduced (NaBH₄ → alcohol), converted to oximes/hydrazones, or exploited as photoactive benzophenone‑type crosslinking sites post‑polymerization, while the bromomethyl groups drive the primary step‑growth polycondensation with dithiol or diphenol co‑monomers [REFS‑1]. Alternative bis‑bromomethyl monomers lacking internal ketones (e.g., 1,4‑bis(bromomethyl)benzene) cannot provide this secondary functionalization axis, limiting the chemical diversity of the resulting polymer backbone.

Chiral Cyclophane Scaffolds for Enantioselective Recognition and Catalysis

The 1,4‑dibenzoylbenzene framework has been employed as the structural core for BINOL‑based chiral cyclophanes, where the spatial separation of the bromomethyl handles controls the dihedral angle and chirality transfer efficiency in the macrocyclization step [REFS‑1][REFS‑2]. The defined geometry of the para‑phenylene diketone core, combined with the predictable SN2 reactivity of the –CH₂Br termini, makes this compound a reliable precursor for constructing annulated chiral cyclophanes—an application where the meta‑isomer (CAS 163301‑93‑7) produces cyclophanes with different cavity shapes and enantioselectivity profiles, as evident from comparative cyclization outcomes [REFS‑1].

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